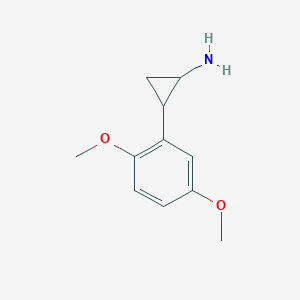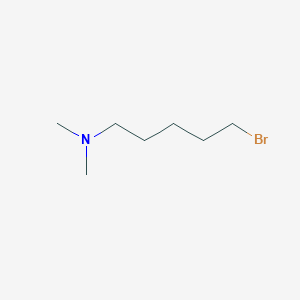
5-bromo-N,N-dimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-dimethylpentan-1-amine is an organic compound with the molecular formula C7H16BrN It is a brominated amine, characterized by the presence of a bromine atom attached to the fifth carbon of a pentane chain, which is further substituted with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethylpentan-1-amine typically involves the bromination of N,N-dimethylpentan-1-amine. One common method is the reaction of N,N-dimethylpentan-1-amine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the fifth carbon position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethylpentan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of N,N-dimethylpentan-1-ol.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N,N-dimethylpentan-1-amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: N,N-Dimethylpentan-1-ol.
Oxidation: N,N-Dimethylpentanamide or N,N-dimethylpentanenitrile.
Reduction: N,N-Dimethylpentan-1-amine.
Scientific Research Applications
5-Bromo-N,N-dimethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethylpentan-1-amine depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N,N-dimethylnaphthalen-1-amine: A brominated amine with a naphthalene ring, used in organic synthesis.
N,N-Dimethylpentan-1-amine: The non-brominated analog, used as a precursor in various chemical reactions.
5-Bromo-N,N,N-trimethylpentan-1-ammonium bromide: A quaternary ammonium compound with similar structural features.
Uniqueness
5-Bromo-N,N-dimethylpentan-1-amine is unique due to the presence of both a bromine atom and a dimethylamine group, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H16BrN |
|---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H16BrN/c1-9(2)7-5-3-4-6-8/h3-7H2,1-2H3 |
InChI Key |
ISRFVGGMMWIYBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
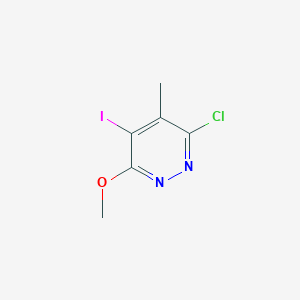
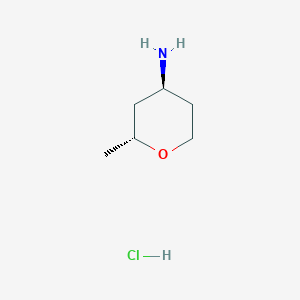
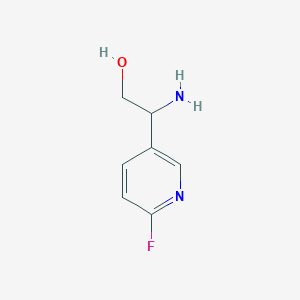

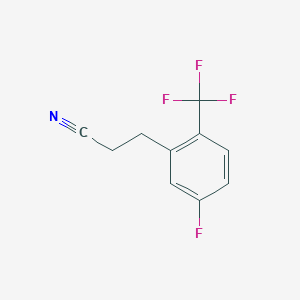
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
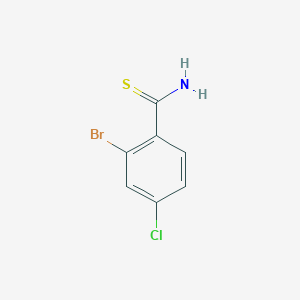
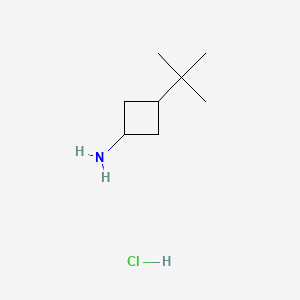

![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
